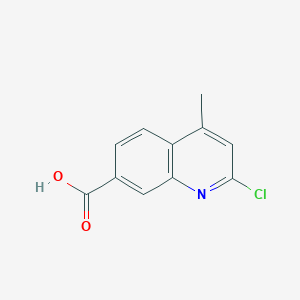

2-Chloro-4-methylquinoline-7-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-4-methylquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-10(12)13-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLBHUDIYIBOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylquinoline-7-carboxylic acid typically involves the chlorination of 4-methylquinoline followed by carboxylation. One common method involves the reaction of 4-methylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at position 2.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with higher oxidation states or reduction to form more reduced quinoline derivatives.

Coupling Reactions: The carboxylic acid group at position 7 can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to substitute the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, biaryl compounds, and quinoline derivatives with different oxidation states .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-methylquinoline-7-carboxylic acid has shown potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties by targeting bacterial enzymes involved in DNA replication and repair, similar to fluoroquinolones.

- Anticancer Properties : Research indicates that compounds with quinoline structures can inhibit cancer cell proliferation. The unique functional groups in this compound may enhance its efficacy against specific cancer types.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied biological activities.

- Carboxylation Reactions : The carboxylic acid group enables further modifications, which can lead to the development of more complex molecules used in drug development .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Research

In another study focusing on cancer cell lines, the compound was evaluated for its cytotoxic effects. It demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for therapeutic use in oncology.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinoline Derivatives

Substituent Position Variations

6-Chloroquinoline-4-carboxylic Acid (CAS: 62482-29-5)

- Structure : Chlorine at position 6, carboxylic acid at position 3.

- Molecular Formula: C₁₀H₆ClNO₂; MW: 207.61 g/mol.

4-Chloroquinoline-7-carboxylic Acid

Halogen and Methyl Substitutions

7-Fluoro-2-methylquinoline-4-carboxylic Acid (CAS: 915923-73-8)

- Structure : Fluorine replaces chlorine at position 7; methyl at position 2.

- Molecular Formula: C₁₁H₈FNO₂; MW: 205.19 g/mol.

- Key Difference : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making it favorable in CNS-targeting APIs .

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS: 401604-07-7)

Amino and Methoxy Derivatives

2-Amino-4-methylquinoline-7-carboxylic Acid (CAS: 124281-66-9)

- Structure: Amino group replaces chlorine at position 2.

- Molecular Formula : C₁₁H₁₀N₂O₂; MW : 202.21 g/mol.

- Key Difference: The amino group enables hydrogen bonding, enhancing solubility in polar solvents and utility in coordination chemistry .

7-Methoxyquinoline-4-carboxylic Acid (CAS: 1956335-60-6)

Comparative Data Table

Key Research Findings

- Bioactivity: Chlorine and methyl groups in this compound enhance its role in antimicrobial and anticancer APIs due to increased lipophilicity and target interaction .

- Stability : Fluorinated analogs demonstrate superior metabolic stability over chlorinated counterparts, critical for in vivo efficacy .

Biological Activity

2-Chloro-4-methylquinoline-7-carboxylic acid (CAS No. 124307-93-3) is an organic compound characterized by its unique quinoline structure, which includes a fused benzene and pyridine ring. The presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 7-position contributes to its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and antitubercular properties, supported by relevant studies and data.

- Molecular Formula : C11H8ClNO2

- Molecular Weight : 221.64 g/mol

The compound's structure allows for various chemical interactions, making it a valuable candidate in pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as interference with DNA gyrase activity.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 15.5 | 32 |

| S. aureus | 14.0 | 16 |

| M. tuberculosis | 13.0 | >16 |

Anticancer Properties

Preliminary investigations have also suggested anticancer potential for this compound. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A study investigated the effects of various quinoline derivatives on cancer cell lines, including breast and lung cancer cells. The results indicated that compounds similar to this compound exhibited cytotoxic effects, leading to cell death at specific concentrations.

Antitubercular Activity

The compound has shown promise as an antitubercular agent, particularly against Mycobacterium tuberculosis. A recent study synthesized several analogs based on quinoline structures and tested their efficacy against Mtb. The findings revealed that certain derivatives demonstrated potent inhibitory activity.

Table 2: Antitubercular Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) | Activity Against Non-replicating Mtb |

|---|---|---|

| Compound 6a | 19.84 | Retained activity |

| Compound 6c | >32 | Loss of activity |

| Compound 7m | <1 | High activity |

The biological activity of this compound can be attributed to its interaction with key enzymes involved in cellular processes:

- DNA Gyrase Inhibition : Similar compounds have been shown to bind to DNA gyrase, disrupting DNA replication in bacteria.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the common synthetic routes for 2-chloro-4-methylquinoline-7-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Cyclization of Precursors : Start with substituted anilines and β-keto esters under acid catalysis (e.g., HCl or polyphosphoric acid) to form the quinoline core. Example: Cyclization of 4-methylaniline derivatives with ethyl acetoacetate followed by chlorination .

- Chlorination : Introduce chlorine at the 2-position using chlorinating agents (e.g., POCl₃ or SOCl₂). Optimize temperature (70–100°C) and stoichiometry to minimize side products.

- Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl ester) under alkaline conditions (NaOH/ethanol) followed by acidification to yield the carboxylic acid.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity.

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions. For example, the methyl group at C4 appears as a singlet (~δ 2.6 ppm), while the carboxylic proton is absent (D₂O exchangeable) .

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 235.0254 for C₁₁H₈ClNO₂).

- XRD : Resolve crystallographic data (if single crystals are obtained) using SHELXL .

Note : Discrepancies in NMR splitting patterns may arise from tautomerism; use deuterated DMSO or temperature-controlled experiments to stabilize conformers.

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in the synthesis of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states during cyclization and chlorination. Compare activation energies for competing pathways (e.g., C2 vs. C6 chlorination) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C2 position) prone to electrophilic attack.

- Solvent Effects : Simulate polar aprotic solvents (DMF, DCM) to assess their impact on reaction kinetics.

Case Study : Chlorination with POCl₃ shows higher regioselectivity at C2 due to steric hindrance from the 4-methyl group.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation (solvent: ethanol/water mix).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : Process data with SHELXL . Key steps:

- Solve phase problem via direct methods.

- Refine positional and thermal parameters.

- Validate using R-factor (<5%) and residual electron density maps.

- Challenges : Disorder in the methyl or carboxylic groups may require constraints during refinement.

Q. What factors influence the stability of this compound under storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

- Chemical Compatibility : Avoid reactive metals (e.g., aluminum) in storage containers.

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, dark, dry | <2% |

| 40°C, 75% humidity | 15–20% |

Q. How should researchers address contradictory data in spectroscopic results for quinoline derivatives?

Methodological Answer:

- Cross-Validation : Confirm NMR assignments via 2D techniques (COSY, HSQC) and compare with DFT-predicted shifts .

- Batch Analysis : Replicate syntheses to rule out impurities. Use HPLC-MS to identify byproducts.

- Collaborative Studies : Share raw data with crystallography or computational labs to reconcile structural ambiguities .

Example : Discrepant melting points may arise from polymorphic forms; use XRD to differentiate crystal phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.